molecular formula C11H11F6NO B11760132 (4-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine

(4-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine

Cat. No.: B11760132
M. Wt: 287.20 g/mol
InChI Key: DIFXJEJDXOIGMT-UHFFFAOYSA-N
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Description

(4-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine is a compound that features a benzyl group substituted with a fluorine atom at the para position and an ethylamine group substituted with a pentafluoroethyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-fluorobenzyl bromide with 2-pentafluoroethyloxy-ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

(4-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The pentafluoroethyloxy group may also contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzyl bromide: A precursor in the synthesis of (4-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine.

    4-Fluorobenzyl alcohol: Another related compound with similar structural features.

    4-Fluorobenzyl chloride: Used in similar synthetic applications .

Uniqueness

This compound is unique due to the presence of both fluorine and pentafluoroethyloxy groups, which impart distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability, specific binding affinities, and enhanced bioavailability .

Properties

Molecular Formula

C11H11F6NO

Molecular Weight

287.20 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine

InChI

InChI=1S/C11H11F6NO/c12-9-3-1-8(2-4-9)7-18-5-6-19-11(16,17)10(13,14)15/h1-4,18H,5-7H2

InChI Key

DIFXJEJDXOIGMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCCOC(C(F)(F)F)(F)F)F

Origin of Product

United States

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